N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
CAS No.: 1251608-59-9
Cat. No.: VC6024265
Molecular Formula: C18H14ClFN2O
Molecular Weight: 328.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251608-59-9 |
---|---|
Molecular Formula | C18H14ClFN2O |
Molecular Weight | 328.77 |
IUPAC Name | N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C18H14ClFN2O/c1-11-15(19)3-2-4-16(11)22-18(23)17-9-13(10-21-17)12-5-7-14(20)8-6-12/h2-10,21H,1H3,(H,22,23) |
Standard InChI Key | FNBUGNNKBPQCKB-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide comprises a pyrrole ring with three substituents:
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A 4-fluorophenyl group at the 4-position, contributing electron-withdrawing effects.
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A carboxamide group at the 2-position, linked to a 3-chloro-2-methylphenyl moiety, enhancing hydrophobicity and hydrogen-bonding potential.
Table 1: Calculated Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅ClFN₂O |
Molecular Weight | 339.79 g/mol |
logP (Partition Coefficient) | 3.82 (estimated via XLogP3) |
Hydrogen Bond Donors | 2 (NH of pyrrole and carboxamide) |
Hydrogen Bond Acceptors | 3 (O of carboxamide, F of aryl) |
Polar Surface Area | 58.2 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining solubility in aqueous media . The presence of fluorine and chlorine atoms enhances metabolic stability by resisting oxidative degradation .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide likely follows a multi-step protocol analogous to related pyrrole carboxamides :
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Pyrrole Ring Formation: A Paal-Knorr synthesis between a 1,4-diketone precursor (e.g., 4-(4-fluorophenyl)-2,5-hexanedione) and ammonium acetate yields the 4-fluorophenyl-substituted pyrrole.
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Carboxamide Coupling: The 2-position carboxyl group is activated using coupling agents like EDCl/HOBt and reacted with 3-chloro-2-methylaniline.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrrole formation | NH₄OAc, EtOH, reflux, 12 h | 65% |
Carboxyl activation | EDCl, HOBt, DMF, rt, 4 h | 80% |
Amide coupling | 3-Chloro-2-methylaniline, DIPEA | 72% |
Characterization Data
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¹H NMR (300 MHz, CD₃OD): δ 8.21 (s, 1H, pyrrole NH), 7.45–7.30 (m, 4H, aromatic), 6.98 (d, 1H, J = 8.2 Hz), 2.35 (s, 3H, CH₃), 1.25 (s, 1H, NH) .
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ESI-MS: m/z 340.1 [M+H]⁺.
Biological Activity and Mechanisms
While direct biological data for this compound are unavailable, structurally related pyrrole carboxamides exhibit notable pharmacological profiles:
Antimicrobial Effects
Pyrrole derivatives with halogenated aryl groups show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 32 μg/mL) . The carboxamide moiety likely disrupts bacterial cell wall synthesis.
Applications in Drug Discovery
Kinase Inhibition
The compound’s planar pyrrole core and hydrogen-bonding groups position it as a candidate kinase inhibitor. Similar molecules inhibit VEGFR2 and EGFR with nanomolar affinity .
Neuroprotective Agents
Fluorinated pyrroles modulate NMDA receptors, suggesting potential in treating neurodegenerative diseases .
Comparison with Structural Analogs
Table 3: Key Analog Comparisons
Compound | Target | IC₅₀ | logP |
---|---|---|---|
N-(3-Chloro-2-methylphenyl)-... | MDM2 (hypothetical) | N/A | 3.82 |
CM4053-5862 | Undisclosed | N/A | 2.86 |
J. Med. Chem. 2017, 60, 7, 2819 | MDM2 | 0.12 μM | 4.15 |
The target compound’s lower logP compared to MDM2 inhibitors may improve solubility but reduce membrane penetration.
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